E955;Trichlorosucrose
Description
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Properties
Molecular Formula |
C12H19Cl3O8 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
2-[(2S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4?,5?,6?,7?,8?,9?,10?,11?,12-/m1/s1 |
InChI Key |
BAQAVOSOZGMPRM-LBJPBCLVSA-N |
Isomeric SMILES |
C(C1C(C(C(C(O1)O[C@@]2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Trichlorosucrose
Regioselective Chlorination Methodologies
The core challenge in synthesizing trichlorosucrose lies in the selective chlorination of the sucrose (B13894) molecule. Sucrose possesses numerous hydroxyl groups of similar reactivity, making it difficult to target only the desired positions for substitution. sciencesnail.comnih.gov The goal is to replace the hydroxyl groups at the C4 position of the glucose unit and the C1 and C6 positions of the fructose (B13574) unit. sciencesnail.com
Selective Hydroxyl Group Substitution on Sucrose
Achieving the specific pattern of chlorination required for trichlorosucrose is a synthetic challenge. sciencesnail.com The primary difficulty is the chlorination of the secondary alcohol at the C4 position of the glucose moiety without affecting the primary alcohol at the C6 position. sciencesnail.com Generally, primary alcohols are more nucleophilic and thus more reactive than secondary alcohols due to less steric hindrance. sciencesnail.com
Utilization of Specific Chlorinating Reagents
One approach involves protecting all other hydroxyl groups on sucrose, leaving only the desired positions (C4 on glucose and C1/C6 on fructose) available for chlorination. sciencesnail.com This often involves a series of protection and deprotection steps. sciencesnail.com For instance, trityl chloride can be used to selectively protect the primary hydroxyl groups due to its large steric bulk. sciencesnail.com
Another widely used method employs a Vilsmeier-type reagent, often generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosgene (B1210022) or thionyl chloride. justia.com Other chlorinating agents that have been explored include phosphorus pentachloride (PCl5) and a combination of triphenylphosphine (B44618) and tetrachloromethane. sciencesnail.comnih.gov Arnold's reagent is also a preferred chlorinating agent in some processes. google.com
Regioselectivity and Optimized Reaction Conditions
The regioselectivity of the chlorination reaction is highly dependent on the reaction conditions. These include temperature, solvent, and the molar ratio of reactants. For instance, when using a Vilsmeier reagent, the reaction is typically conducted in a tertiary amide solvent. google.com
A common strategy to enhance selectivity is to first protect the 6-hydroxyl group of sucrose, often by converting it to an acetate (B1210297) ester. sciencesnail.com This intermediate, sucrose-6-acetate, can then be selectively chlorinated. sciencesnail.comsciencesnail.com The reaction temperature is a critical parameter that needs to be carefully controlled to prevent side reactions and charring of the product, especially when using reactive reagents like thionyl chloride. semanticscholar.org The use of an ice bath is often necessary to maintain a low reaction temperature. semanticscholar.org
The molar ratio of the chlorinating agent to the sucrose derivative is also crucial. An excess of the chlorinating agent is typically used to ensure complete chlorination at the desired positions. google.com For example, a molar ratio of the chlorinating agent to sucrose-6-acylate of about 7:1 to 11:1 is often employed. google.com
Intermediate Compounds in Trichlorosucrose Synthesis
The synthesis of trichlorosucrose often proceeds through the formation of key intermediate compounds. These intermediates facilitate the selective chlorination process and can be isolated and purified to improve the final product's purity.
Sucrose-6-acetate Pathways and Chlorination
A predominant pathway in trichlorosucrose synthesis involves the use of sucrose-6-acetate as a key intermediate. sciencesnail.comresearchgate.net This intermediate is formed by the selective acetylation of the primary hydroxyl group at the C6 position of the sucrose molecule. sciencesnail.com This protection prevents the C6 hydroxyl group from being chlorinated, which is essential for the final structure of trichlorosucrose. google.com
The synthesis of sucrose-6-acetate can be achieved through several methods, including Steglich esterification using acetic acid and dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent like DMF. sciencesnail.com Another method involves a transesterification reaction between sucrose and ethyl acetate in the presence of a solid acid catalyst. google.com Organotin-mediated routes have also been developed for the regioselective acylation of sucrose to produce sucrose-6-esters. patexia.com
Once sucrose-6-acetate is formed, it undergoes chlorination. researchgate.net This step replaces the hydroxyl groups at the 4, 1', and 6' positions with chlorine atoms, yielding 4,1',6'-trichlorosucrose-6-acetate. researchgate.net This chlorinated intermediate is then deacylated in a final step to produce trichlorosucrose. semanticscholar.orgresearchgate.net
Purification Strategies for Synthetic Intermediates
The purity of the final trichlorosucrose product is highly dependent on the effective purification of its synthetic intermediates. researchgate.net After the synthesis of sucrose-6-acetate, for example, the reaction mixture contains the desired product along with unreacted starting materials and byproducts. nih.gov
One common purification method is crystallization. For instance, after the synthesis of sucrose-6-acetate in a DMF solution, the DMF can be removed by distillation, and the crude product can be precipitated by adding a suitable solvent like isoamyl alcohol. patsnap.com The purity of the crystallized sucrose-6-acetate can be analyzed using techniques like high-performance liquid chromatography (HPLC). google.com
For the purification of the final product, trichlorosucrose, after deacetylation of trichlorosucrose-6-acetate, various techniques are employed. These can include extraction with a water-immiscible solvent, followed by crystallization. patexia.comepo.org The crude sucralose (B1001) can be recrystallized from water or solvent mixtures like methanol-ethyl acetate to achieve high purity. epo.orggoogle.com It is often necessary to remove the tertiary amide solvent, such as DMF, before the final purification steps, as its presence can interfere with crystallization. epo.org
Interactive Data Tables
Table 1: Chlorinating Reagents in Trichlorosucrose Synthesis
| Reagent | Role/Application | Reference |
| Trityl chloride | Selective protection of primary hydroxyl groups | sciencesnail.com |
| Vilsmeier Reagent (e.g., from DMF and phosgene/thionyl chloride) | Primary chlorinating agent for selective substitution | justia.com |
| Phosphorus pentachloride (PCl5) | Chlorinating agent | sciencesnail.com |
| Triphenylphosphine and Tetrachloromethane | Chlorinating agent | nih.gov |
| Arnold's Reagent | Preferred chlorinating agent in some processes | google.com |
| Thionyl chloride (SOCl2) | Used for chlorination, often with triphenylphosphine oxide | sciencesnail.com |
Table 2: Key Intermediates and Synthesis Steps
| Intermediate/Step | Description | Reference |
| Sucrose-6-acetate | Key intermediate with protected C6 hydroxyl group | sciencesnail.comresearchgate.net |
| Steglich Esterification | Method for synthesizing sucrose-6-acetate using DCC | sciencesnail.com |
| Transesterification | Method for synthesizing sucrose-6-acetate using a solid acid catalyst | google.com |
| 4,1',6'-trichlorosucrose-6-acetate | Chlorinated intermediate formed from sucrose-6-acetate | researchgate.net |
| Deacetylation | Final step to remove the acetate group and form trichlorosucrose | semanticscholar.orgresearchgate.net |
Post-Synthesis Chemical Modification and Derivatization
The functional groups present in trichlorosucrose, primarily the remaining hydroxyl groups and the introduced chlorine atoms, serve as sites for further chemical reactions. While substitution of the hydroxyl groups can be challenging and non-selective, the carbon-chlorine bonds, particularly at the primary positions, are susceptible to nucleophilic substitution, allowing for the creation of a wide range of derivatives. researchgate.net
A common derivatization of trichlorosucrose is acetylation, where the remaining free hydroxyl groups are converted to acetyl esters. This process is often used for analytical purposes, yielding a more characterizable derivative for techniques like NMR spectroscopy. acs.org
In a typical laboratory procedure, semi-purified trichlorosucrose is treated with acetic anhydride (B1165640) in the presence of a base like pyridine, which also acts as a solvent. The reaction converts the five hydroxyl groups into acetate esters, resulting in the formation of 4,1′,6′-trideoxy-4,1′,6′-trichlorogalactosucrose pentaacetate. acs.org The crude product is then purified using extraction and chromatography techniques. The progress of the isolation, extraction, and purification can be monitored using thin-layer chromatography (TLC). acs.org
This acetylation not only aids in structural confirmation but also demonstrates the reactivity of the hydroxyl groups that were not substituted during the initial chlorination of sucrose. acs.org
Table 1: Acetylation of Trichlorosucrose
| Parameter | Description | Source |
|---|---|---|
| Starting Material | Trichlorosucrose (Sucralose) | acs.org |
| Reagent | Acetic Anhydride | acs.org |
| Catalyst/Solvent | Pyridine | acs.org |
| Product | 4,1′,6′-trideoxy-4,1′,6′-trichlorogalactosucrose pentaacetate | acs.org |
| Purification | Extraction, Mini-column Chromatography | acs.org |
| Monitoring | Thin-Layer Chromatography (TLC) | acs.org |
The three chlorine atoms in trichlorosucrose serve as reactive sites for creating new derivatives through nucleophilic substitution. The two primary chlorides are particularly susceptible to SN2 reactions. researchgate.net This approach allows for the introduction of various pharmacophores, potentially altering the molecule's biological properties for research purposes, such as developing new anti-bacterial agents. researchgate.netrowan.edu
The synthesis of these derivatives involves reacting trichlorosucrose with a variety of nucleophiles. researchgate.net To facilitate the SN2 mechanism, these reactions are typically carried out overnight in polar aprotic solvents, which are capable of dissolving both the trichlorosucrose substrate and the nucleophile. researchgate.net Following the reaction, the resulting derivatives are purified using methods such as extraction, column chromatography, and ion-exchange chromatography. researchgate.net
Table 2: Synthesis of Trichlorosucrose Derivatives via Nucleophilic Substitution
| Parameter | Details | Source |
|---|---|---|
| Reaction Type | Nucleophilic Substitution (SN2) | researchgate.net |
| Reactive Sites | Primarily the two primary carbon-chlorine bonds | researchgate.net |
| Example Nucleophiles | Azides, Dithiocarbonates, Amines, Halogens, Nitro groups, Phosphines, Thiocyanates | researchgate.netrowan.edu |
| Solvents | Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone) | researchgate.net |
| Purification Methods | Extraction, Column Chromatography, Ion-exchange Chromatography, Lyophilization | researchgate.net |
In the broader field of carbohydrate chemistry, significant research has been dedicated to developing methods for the selective chlorination of sugars, a fundamental process in the synthesis of compounds like trichlorosucrose. Traditional methods often lead to overchlorination or require extensive use of protecting groups. researchgate.netrug.nl
A novel, site-selective dehydroxy-chlorination technique has been developed for unprotected glycosides, offering a more controlled approach. researchgate.netrug.nlnih.gov This multi-step methodology involves:
Site-selective oxidation of a specific secondary alcohol on the unprotected sugar to a ketone. researchgate.net
Conversion of the resulting ketone into the corresponding trityl hydrazone . researchgate.net
Treatment of the trityl hydrazone with tert-butyl hypochlorite (B82951) (tBuOCl) and a suitable hydrogen atom donor, followed by thermolysis, to yield the desired chloro-sugar. researchgate.netrug.nl
The choice of the hydrogen atom donor is critical, as it influences both the reaction yield and the stereoselectivity of the final chlorinated product. rug.nl For instance, bulky thiols like tert-butyl thiol tend to favor the formation of axial chlorides, while other donors can result in a mixture of epimers. rug.nl This method has been successfully applied to various mono- and disaccharides, including cellobiose (B7769950) and maltose, demonstrating its utility for the selective introduction of a chlorine atom without affecting other hydroxyl groups. researchgate.netrug.nl
Table 3: Overview of Site-Selective Dehydroxy-chlorination of Glycosides
| Step | Description | Key Reagents/Intermediates | Source |
|---|---|---|---|
| 1. Oxidation | Site-selective oxidation of a secondary alcohol. | Unprotected glycoside | researchgate.net |
| 2. Hydrazone Formation | Conversion of the ketone to a trityl hydrazone. | Trityl hydrazone | researchgate.netrug.nl |
| 3. Chlorination | Reaction with a chlorinating agent and H-atom donor. | tert-butyl hypochlorite, Thiol H-atom donor | researchgate.netrug.nl |
| Outcome | Formation of axial or equatorial chlorides. | Chloro-sugar derivative | rug.nl |
Advanced Analytical Methodologies for Trichlorosucrose Detection and Quantification
Chromatographic Techniques for Complex Matrices
The analysis of Trichlorosucrose in intricate sample matrices, such as beverages, food products, and environmental waters, is often complicated by the presence of interfering substances. Chromatographic techniques provide the necessary separation power to isolate Trichlorosucrose from these complex mixtures, enabling accurate quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of Trichlorosucrose. mdpi.com It is frequently used for the analysis of various food and beverage products, as well as environmental samples. mdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode of separation for Trichlorosucrose. researchgate.net
HPLC-UV and HPLC-ELSD Methodologies for Sucralose (B1001) Detection
Due to its lack of a significant chromophore, direct detection of Trichlorosucrose using Ultraviolet-Visible (UV/Vis) detection can be challenging, often requiring measurement at low wavelengths such as 192 nm. mdpi.comresearchgate.net To overcome this limitation, pre-column derivatization techniques have been developed. For instance, treatment with p-nitrobenzoyl chloride converts Trichlorosucrose into a derivative with strong UV absorption at 260 nm, enhancing sensitivity. mdpi.comnih.gov
An alternative to UV detection is the use of an Evaporative Light Scattering Detector (ELSD). mdpi.com HPLC-ELSD methods have been successfully developed for the simultaneous determination of Trichlorosucrose and other non-chromophoric compounds in various matrices, including pharmaceutical dosage forms and food products. nih.gov These methods offer good linearity and low limits of detection. nih.gov For example, a validated HPLC-ELSD method for Trichlorosucrose in bulk and pharmaceutical forms demonstrated good linearity over a concentration range of 16-500 ppm. Another study for its simultaneous determination with related compounds showed linearity in the range of 2-600 μg/mL. nih.gov
Table 1: Comparison of HPLC-ELSD Methods for Trichlorosucrose (E955) Detection
| Feature | HPLC-ELSD for Bulk and Pharmaceutical Forms | HPLC-ELSD for Sucralose and Related Compounds nih.gov |
|---|---|---|
| Column | C18 Zorbax, 5 μm, 15 cm | Information not available |
| Mobile Phase | Acetonitrile: deionized water (70:30, v/v) | Information not available |
| Flow Rate | 1 mL/min | Information not available |
| Elution Time | 1.70 ± 0.01 min | Information not available |
| Linearity Range | 16-500 ppm | 2-600 μg/mL |
| Recoveries | >97% | 96.8% to 101.2% |
| Limits of Detection | Information not available | 0.5-2.0 μg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and highly specific technique for the analysis of Trichlorosucrose, particularly in complex environmental and biological samples. researchgate.netresearchgate.net
LC-MS/MS and UHPLC-MS/MS for Trace Analysis
Tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offer exceptional sensitivity and selectivity for trace-level analysis of Trichlorosucrose. researchgate.netepa.gov These methods are capable of detecting the compound at nanogram per liter (ng/L) concentrations in environmental water samples. nih.govcabidigitallibrary.org For instance, an online solid-phase extraction (SPE) LC-MS/MS method achieved method detection limits (MDLs) as low as 4.5 ng/L in deionized water and 8.5 ng/L in drinking water. nih.govcabidigitallibrary.org Another study utilizing large volume injection UHPLC-MS/MS reported an even lower MDL of 5 ng/L for Trichlorosucrose in well water. epa.gov The high sensitivity of these techniques makes them invaluable for monitoring the presence of Trichlorosucrose as a wastewater marker. epa.govnih.govcabidigitallibrary.org
LC/Q-TOF-MS for Comprehensive Structural Characterization
Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC/Q-TOF-MS) provides high-resolution and accurate mass data, which is crucial for the unambiguous identification and structural characterization of Trichlorosucrose and its transformation products. researchgate.netacs.org This technique allows for the precise determination of the elemental composition of the parent molecule and its fragments. researchgate.netacs.org LC/Q-TOF-MS has been instrumental in detailed fragmentation studies of Trichlorosucrose, helping to elucidate its fragmentation pathways under different ionization conditions. acs.orghpst.cz
Ionization Modes and Adduct Formation in Mass Spectrometry
In mass spectrometry, Trichlorosucrose can be ionized in both positive and negative modes. acs.orghpst.cz In negative ion mode, it typically forms a deprotonated molecule [M-H]⁻. acs.orghpst.cz However, under certain conditions, particularly with formic acid in the mobile phase, Trichlorosucrose can form a formic acid adduct [M+HCOO]⁻, which has been shown to significantly enhance sensitivity in UHPLC-MS/MS analysis by approximately 20-fold compared to using the [M-H]⁻ ion. epa.govdikmatech.com
In positive ion mode, Trichlorosucrose readily forms a sodium adduct [M+Na]⁺. acs.orghpst.cz This sodiated molecule is often more stable and provides higher sensitivity in some LC-MS/MS applications compared to the negative ion mode. researchgate.netacs.org The fragmentation of this sodium adduct in MS/MS experiments provides characteristic fragment ions that are useful for structural confirmation. acs.orghpst.cz The formation of chlorine adducts [M+Cl]⁻ has also been observed in negative electrospray ionization (ESI), although their reproducibility can be poor if chlorine is not intentionally added to the mobile phase. dikmatech.com
Table 2: Key Ions and Fragments of Trichlorosucrose in Mass Spectrometry
| Ionization Mode | Precursor Ion | m/z (mass-to-charge ratio) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| Positive | [M+Na]⁺ | 419.0038 | 221.0187, 238.9848 | acs.orghpst.cz |
| Negative | [M-H]⁻ | 395.0073 | 359.0306, 34.9694 | acs.orghpst.cz |
| Negative | [M+HCOO]⁻ | Not specified | Not specified | epa.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Quantitation
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust method for the specific quantification of trichlorosucrose. Due to the compound's inherent low volatility, a derivatization step is essential to convert it into a form suitable for gas chromatography. restek.com Silylation is the most common derivatization technique, which makes the molecule more volatile. restek.comresearchgate.net
The primary advantage of GC-MS is its high specificity and sensitivity. By operating the mass spectrometer in selected ion monitoring (SIM) mode, it is possible to target specific ions generated from the derivatized trichlorosucrose, thereby minimizing matrix interference and achieving low detection limits. researchgate.net Research has demonstrated that this method, particularly when using a deuterium-labeled internal standard, provides a robust approach for quantification in environmental samples like groundwater. researchgate.netrsc.org This technique can detect trichlorosucrose at concentrations as low as 21.8 ng/L. researchgate.netrsc.org The derivatization process typically involves etherifying all five hydroxyl groups of the trichlorosucrose molecule with trimethylsilyl (B98337) (TMS) groups. researchgate.netrsc.orgmdpi.com
A study focusing on the determination of trichlorosucrose in commercial sweeteners converted the compound into its trimethylsilyl (TMS) ether. researchgate.net This allowed for qualitative and quantitative analysis by GC-MS and Gas Chromatography with Flame Ionization Detection (GC-FID), respectively, using myo-inositol as an internal standard. researchgate.netcaldic.com A linear relationship was observed in the concentration range of 0.005–0.06 mg/mL, with a detection limit of 0.25 ng. researchgate.netcaldic.com
Thin-Layer Chromatography (TLC) for Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the qualitative monitoring and purity assessment of trichlorosucrose. nih.gov It is particularly useful for routine quality control and for monitoring the progress of chemical reactions during synthesis. acs.org
In a typical TLC analysis, trichlorosucrose is separated on a stationary phase, such as silica (B1680970) gel or amino-TLC plates. researchgate.netd-et.comfao.org Since trichlorosucrose lacks a strong chromophore for UV detection, a post-chromatographic derivatization step is often required for visualization. nih.gov This can be achieved by heating the plate, which causes the trichlorosucrose to react and form a visible or fluorescent spot. researchgate.nettandfonline.com For instance, heating on an amino-TLC plate at 190°C for 20 minutes can produce a derivative that is measurable in both absorption and fluorescence modes. researchgate.nettandfonline.comresearchgate.net Another approach involves spraying the plate with reagents like p-anisidine (B42471) and phthalic acid in methanol, followed by heating, to visualize the spots. fao.org
An interlaboratory study validated a High-Performance Thin-Layer Chromatography (HPTLC) method for determining trichlorosucrose in soft drinks. researchgate.neteuropa.eu The study demonstrated good recovery rates, particularly with fluorescence detection, confirming the method's effectiveness for quality control in the food and beverage industry. researchgate.neteuropa.eu The main spot in a test solution should have the same Rf value (retention factor) as the standard to confirm identity. d-et.com
Sample Preparation and Extraction Techniques
The accuracy of any analytical method heavily relies on the efficiency of the sample preparation and extraction techniques used to isolate trichlorosucrose from the sample matrix.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of trichlorosucrose from aqueous samples like drinking water, wastewater, and surface water. acs.orgnih.govfiu.edu The choice of sorbent is critical, with polymeric reversed-phase sorbents like Oasis HLB showing excellent performance, providing good recovery (73-112%) and precision. nih.govresearchgate.net
An online SPE-LC-MS/MS method has been developed for rapid and sensitive determination of trichlorosucrose in environmental waters, requiring only 10 mL of sample and achieving detection limits as low as 4.5 ng/L in deionized water. nih.govcabidigitallibrary.org This method has been successfully applied to over 100 environmental samples, frequently detecting trichlorosucrose in reclaimed water. nih.govcabidigitallibrary.org The recovery rates for this online method in various water matrices ranged from 85% to 113%. fiu.edunih.gov
The following table summarizes recovery data from an SPE-based method for trichlorosucrose analysis:
| Water Type | Spiked Concentration | Recovery Rate (%) |
| Deionized Water | 50 ng/L | 91 - 108 |
| Drinking Water | 50 ng/L | 85 - 107 |
| Reclaimed Water | 200 ng/L | 85 - 113 |
This table is based on data from an online SPE-LC-MS/MS method, showcasing the efficiency of SPE for extracting trichlorosucrose from different water samples. fiu.edunih.gov
Liquid-Liquid and Solid-Liquid Extraction Strategies
Liquid-Liquid Extraction (LLE) and Solid-Liquid Extraction (SLE) are conventional methods also used for trichlorosucrose isolation. LLE involves partitioning the analyte between two immiscible liquids. For instance, an aqueous solution containing trichlorosucrose can be extracted with a solvent like ethyl acetate (B1210297) to selectively move impurities into the organic phase. google.com
Solid-Liquid Extraction is employed for solid samples. In one method, trichlorosucrose is extracted from a commercial sweetener packet using a solvent to separate it from more polar additives based on differential solubility. acs.org For beverage samples, a simple extraction with water followed by centrifugation can be used before analysis. nih.gov While effective, these methods can be more labor-intensive and may require larger volumes of organic solvents compared to SPE. google.com
Derivatization Techniques for Enhanced Detection
Derivatization is a key step in preparing trichlorosucrose for certain types of analysis, particularly GC-MS. It involves chemically modifying the analyte to improve its volatility and detectability. restek.com
Silylation is the most prevalent derivatization method for trichlorosucrose analysis by GC-MS. researchgate.netrestek.com This process replaces the active hydrogens in the hydroxyl groups of the trichlorosucrose molecule with a trimethylsilyl (TMS) group. restek.comsigmaaldrich.com The resulting TMS-derivatized trichlorosucrose is significantly more volatile and thermally stable, making it ideal for GC analysis. restek.comsigmaaldrich.comsigmaaldrich.com
Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity. sigmaaldrich.comfishersci.com The reaction involves heating the sample with the silylating agent. thescipub.com Experiments have confirmed that this process derivatizes all five hydroxyl positions on the trichlorosucrose molecule. researchgate.netrsc.org The use of a deuterated internal standard in conjunction with this derivatization technique allows for more precise and accurate quantification by accounting for variations in the reaction and sample processing. researchgate.netrsc.org
The following table lists common silylating agents used for trichlorosucrose derivatization:
| Reagent | Abbreviation | Common Use |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and versatile silylating agent for a wide range of compounds. sigmaaldrich.comsigmaaldrich.comrestek.com |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with BSTFA to increase its silylating strength. sigmaaldrich.comfishersci.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Another effective silylating agent used in GC-MS analysis. thescipub.combrjac.com.br |
This table provides an overview of the key reagents used to make trichlorosucrose volatile for GC-MS analysis.
p-nitrobenzoyl chloride (PNBCl) Derivatization for Spectrophotometry
Trichlorosucrose inherently lacks a strong chromophore, which makes its direct detection by UV-Vis spectrophotometry challenging, especially at low concentrations. To overcome this limitation, derivatization techniques are employed to introduce a UV-absorbing tag to the molecule. One such effective method involves the use of p-nitrobenzoyl chloride (PNBCl).
In this pre-column derivatization approach, the hydroxyl groups of trichlorosucrose react with PNBCl to form a sucralose-p-nitrobenzoyl ester. researchgate.netepa.gov This derivative is a strongly ultraviolet (UV)-absorbing compound, possessing a significant absorption maximum at approximately 260 nm. researchgate.netepa.govmdpi.comcaldic.com This chemical modification significantly enhances the molar absorptivity of the analyte, enabling sensitive detection at the micromolar level. researchgate.netmdpi.com The derivatized sample is then typically analyzed using high-performance liquid chromatography (HPLC) with UV detection. researchgate.netepa.gov
Research has demonstrated the successful application of this method for quantifying trichlorosucrose in various food products. After sample homogenization, dialysis, and solid-phase extraction cleanup, the residue is derivatized with PNBCl. researchgate.netepa.gov The resulting derivative is further purified before HPLC analysis. This method has shown good linearity and recovery rates, with a quantitative limit as low as 0.005 g/kg in food samples. researchgate.netepa.gov
| Parameter | Finding | Source |
| Derivatizing Agent | p-nitrobenzoyl chloride (PNBCl) | researchgate.netepa.govcaldic.com |
| Principle | Converts trichlorosucrose to a strongly UV-absorbing derivative. | researchgate.netepa.gov |
| Absorption Maximum | ~260 nm | researchgate.netepa.govmdpi.comcaldic.com |
| Detection Method | HPLC with UV detection | researchgate.netepa.gov |
| Linearity Range | 1 µg/mL to 50 µg/mL | researchgate.netepa.gov |
| Quantitative Limit | 0.005 g/kg in food samples | researchgate.netepa.gov |
| Recovery Rate | >76.2% in various foods | researchgate.netepa.gov |
Complementary Analytical Methods
While chromatographic techniques are prevalent, several other analytical methods serve as valuable complements for the detection and quantification of trichlorosucrose.
Spectrophotometric Approaches
Beyond derivatization, other spectrophotometric methods have been developed. Kinetic spectrophotometry offers a sensitive approach based on the oxidation of trichlorosucrose. mdpi.comnih.govresearchgate.net One method involves the oxidation of the compound by alkaline potassium permanganate, where the resulting green-colored manganate (B1198562) ions are measured at 610 nm. mdpi.comnih.govresearchgate.net Another kinetic method uses the reaction of trichlorosucrose with cerium (IV) ammonium (B1175870) sulfate (B86663) in an acidic medium; the decrease in absorbance of cerium (IV) is measured at 320 nm. mdpi.comnih.govresearchgate.net These methods have proven effective for determining trichlorosucrose in pharmaceutical tablets, with linear ranges of 4–16 µg/mL and 10–30 µg/mL, respectively. mdpi.comnih.govresearchgate.net
Another innovative approach involves controlled UV photodegradation. researchgate.netoup.com In this method, trichlorosucrose in an alkaline medium (pH 12) is irradiated with UV light. researchgate.netoup.com This process induces a photochemical reaction, likely an oxidation, that transforms the non-UV-absorbing trichlorosucrose into a UV-active carbonyl compound. researchgate.net The resulting photodegraded product exhibits a distinct absorbance peak at 270 nm, which can be measured for quantification. researchgate.netoup.com This technique is simple, time-efficient, and has been validated with a linear range of 0.1 to 1.2 g/L. researchgate.netoup.com
Electrochemical Sensing Methods
Electrochemical sensors provide a rapid, sensitive, and cost-effective alternative for trichlorosucrose detection. These methods are typically based on the direct electrochemical oxidation or reduction of the analyte at a modified electrode surface.
One high-sensitivity electrochemical sensor utilizes a glassy carbon electrode modified with copper oxide nanoparticles. google.com In this system, the modified electrode serves as the working electrode. When placed in a buffer solution containing trichlorosucrose, a chronoamperometric measurement at a constant potential (e.g., 0.6V) generates a response current that is directly proportional to the trichlorosucrose concentration. google.com This method achieves a wide linear range from 1.0×10⁻⁶ to 7.7×10⁻⁴ mol/L and a high sensitivity of 1155.3 μA mM⁻¹ cm⁻². google.com
Another approach involves the use of a minisensor based on surface-stabilized bilayer lipid membranes (s-BLMs). nih.gov The interaction of trichlorosucrose with the lipid membrane, composed of egg phosphatidylcholine, causes a reproducible increase in the electrochemical ion current within seconds. nih.gov This signal generation is associated with an alteration of the electrostatic fields of the lipid film due to the adsorption of the sweetener. nih.gov This sensor demonstrates a rapid response to trichlorosucrose concentrations in the micromolar range (5-50 µM). nih.gov Furthermore, electrochemical biosensors, such as one based on a laccase-immobilized zinc oxide nanoparticle/graphene oxide electrode, have been proposed for the electrooxidation of trichlorosucrose. mdpi.com
| Method Type | Principle | Linear Range | Detection Limit | Source |
| Kinetic Spectrophotometry (KMnO₄) | Oxidation by alkaline potassium permanganate, measure at 610 nm. | 4–16 µg/mL | - | mdpi.comnih.govresearchgate.net |
| Kinetic Spectrophotometry (Ce(IV)) | Oxidation by cerium (IV) ammonium sulfate, measure at 320 nm. | 10–30 µg/mL | - | mdpi.comnih.govresearchgate.net |
| UV Photodegradation Spectrophotometry | UV irradiation at pH 12, measure photodegraded product at 270 nm. | 0.1–1.2 g/L | 0.02 g/L | researchgate.netoup.com |
| Electrochemical Sensor (CuO-GCE) | Direct electrochemical detection on copper oxide modified glassy carbon electrode. | 1.0×10⁻⁶–7.7×10⁻⁴ mol/L | - | google.com |
| Electrochemical Sensor (s-BLM) | Measures ion current changes upon interaction with a bilayer lipid membrane. | 5–50 µM | - | nih.gov |
Method Validation and Quality Control
Rigorous method validation and quality control measures are essential to ensure the accuracy, precision, and reliability of trichlorosucrose quantification, particularly in complex sample matrices.
Application of Internal Standards for Quantification (e.g., Deuterated Sucralose)
The use of an internal standard is a cornerstone of robust quantitative analysis, compensating for variations in sample preparation, injection volume, and instrument response. For methods involving mass spectrometry (MS), an isotopically labeled version of the analyte is the ideal internal standard. Deuterated sucralose (specifically sucralose-d6) is frequently employed for this purpose. acs.orgresearchgate.net It is chemically identical to trichlorosucrose and co-elutes chromatographically, but it is distinguishable by its higher mass. acs.orgresearchgate.net The application of sucralose-d6 (B562330) is considered crucial for precise quantification, as it effectively corrects for sample processing imprecision and matrix-induced signal suppression or enhancement. acs.orgresearchgate.netresearchgate.net
In gas chromatography-mass spectrometry (GC-MS) methods that involve silylation, a deuterium-labeled internal standard is also vital. researchgate.netresearchgate.net For other techniques, different compounds have been utilized. For instance, in a GC-MS method for determining the trimethylsilyl (TMS) ether of trichlorosucrose, myo-inositol was used as the internal standard. researchgate.netnih.gov However, the high cost and limited availability of deuterated sucralose have sometimes led researchers to seek alternatives like sodium warfarin, although this is less ideal due to potential presence in certain samples. nih.gov
Assessment and Mitigation of Matrix Effects
The sample matrix—the collection of all components in a sample other than the analyte of interest—can significantly interfere with the analysis of trichlorosucrose. These "matrix effects" can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. acs.org They are particularly pronounced in complex environmental samples like surface water and wastewater. acs.org
Assessment of matrix effects is a critical step in method validation. This is often done by comparing the response of an analyte in a pure solvent standard to its response in a sample matrix spiked with the same concentration. To mitigate these effects, the use of an appropriate internal standard, such as sucralose-d6, is a primary strategy. acs.org Another common and effective approach is the use of matrix-matched calibration. nih.gov This involves preparing calibration standards in a blank matrix that is a close representation of the actual samples being analyzed. This ensures that the calibration standards and the samples experience similar matrix effects, thereby improving the accuracy of the quantification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including Trichlorosucrose (E955). This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of the molecule, confirming the precise location of the chlorine atoms and the stereochemistry of the chiral centers, which are critical for its unique properties.
The structural confirmation of Trichlorosucrose is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These experiments rely on the magnetic properties of atomic nuclei, specifically the ¹H (proton) and ¹³C (carbon-13) isotopes. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at characteristic frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a fingerprint of its position within the molecular structure.
One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum of Trichlorosucrose provides the initial assessment of the proton environment. Each unique proton in the molecule generates a signal, and the integration of this signal corresponds to the number of protons it represents. The chemical shift of each signal indicates the type of proton (e.g., attached to a carbon with an oxygen, or a carbon with a chlorine), and the splitting pattern (multiplicity) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling.
The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the Trichlorosucrose molecule. Given the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of single lines, each corresponding to a different carbon environment. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and the nature of its attached atoms (e.g., C-O, C-Cl, C-C).
Two-Dimensional (2D) NMR: Establishing Connectivity
While 1D NMR provides essential information, complex molecules like Trichlorosucrose often exhibit overlapping signals that can be difficult to interpret. Two-dimensional NMR techniques overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei.
Key 2D NMR experiments used in the structural confirmation of Trichlorosucrose include:
Correlation Spectroscopy (COSY): This homonuclear experiment correlates protons that are coupled to each other, typically on adjacent carbon atoms. By identifying these correlations, the spin systems of the individual monosaccharide rings (the modified glucose and fructose (B13574) units) can be traced out.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for confirming the three-dimensional structure and stereochemistry of the molecule.
Environmental Occurrence, Fate, and Transport of Trichlorosucrose
Ubiquitous Presence in Aquatic Environments
Extensive research has documented the widespread presence of Trichlorosucrose in various water systems, confirming its status as a pervasive environmental compound.
Detection in Wastewater Treatment Plant Effluents
Wastewater treatment plants (WWTPs) are primary conduits for the introduction of Trichlorosucrose into the environment. As the compound is largely unmetabolized by humans, it enters the wastewater stream and, due to its resistance to conventional treatment processes, is discharged in the effluent.
Studies have consistently detected Trichlorosucrose in the influent and effluent of municipal WWTPs. For instance, research in an urban water cycle showed influent concentrations ranging from 1033.4 to 2626.3 ng/L, with effluent concentrations only slightly reduced to a range of 917.6 to 2031.2 ng/L. sci-hub.seresearchgate.net Another study reported that previous research found Trichlorosucrose entering WWTPs at concentrations between 4.5 and 40.1 µg/L. mdpi.com A study of seven WWTPs in Arizona, United States, found an average effluent concentration of 2,800 ± 1,000 ng/L.
Table 1: Reported Concentrations of Trichlorosucrose in Wastewater Treatment Plant (WWTP) Waters
| Location/Study | Influent Concentration | Effluent Concentration |
| Urban Water Cycle Study sci-hub.seresearchgate.net | 1033.4 - 2626.3 ng/L | 917.6 - 2031.2 ng/L |
| Arizona, USA (7 WWTPs) | Not Specified | 2,800 ± 1,000 ng/L (average) |
| General (Previous Studies) mdpi.com | 4.5 - 40.1 µg/L | Not Specified |
Occurrence in Surface Waters and Groundwater Systems
Following its discharge from WWTPs, Trichlorosucrose is frequently detected in various surface water bodies and has been found to infiltrate groundwater systems. Its presence in these environments underscores its mobility and persistence.
The compound has been identified in surface waters in the United States and Europe. nih.govresearchgate.net One study measured concentrations in surface waters with a peak value of 2070.0 ng/L. sci-hub.seresearchgate.net Research in Arizona detected Trichlorosucrose in surface waters at concentrations up to 300 ± 30 ng/L. Due to its stability, it is now considered a reliable tracer for wastewater contamination in aquatic systems. nih.gov The compound's chemical properties make it highly resistant to degradation in the environment, leading to its detection in groundwater, surface water, and wastewater treatment plant effluent.
Table 2: Reported Concentrations of Trichlorosucrose in Surface and Groundwater
| Water Body Type | Reported Concentration | Location/Study |
| Surface Water sci-hub.seresearchgate.net | Peak value of 2070.0 ng/L | Urban Water Cycle Study |
| Surface Water nih.govresearchgate.net | Detected (levels variable) | United States and Europe |
| Surface Water | Up to 300 ± 30 ng/L | Arizona, USA |
| Groundwater | Detected (levels variable) | General finding |
Presence in Drinking Water Supplies
The persistence of Trichlorosucrose allows it to survive conventional drinking water treatment processes, leading to its detection in finished drinking water and distribution systems.
A study of an urban water cycle found Trichlorosucrose in finished drinking water at concentrations between 288.1 and 505.3 ng/L, and in the distribution system at levels of 177.7 to 409.7 ng/L. sci-hub.seresearchgate.net This indicates that a significant portion of the Trichlorosucrose discharged from wastewater can re-enter the domestic water supply. sci-hub.se Research has confirmed that the compound's stability allows it to escape wastewater treatment and be present in drinking water and aquatic environments.
Table 3: Reported Concentrations of Trichlorosucrose in Drinking Water Systems
| Sample Point | Reported Concentration | Location/Study |
| Finished Drinking Water sci-hub.seresearchgate.net | 288.1 - 505.3 ng/L | Urban Water Cycle Study |
| Distribution System sci-hub.seresearchgate.net | 177.7 - 409.7 ng/L | Urban Water Cycle Study |
Environmental Persistence and Stability
Trichlorosucrose is characterized by its high stability, a result of the selective chlorination of the sucrose (B13894) molecule. This chemical robustness translates to significant persistence in the environment. nih.govresearchgate.net
Resistance to Conventional Water and Wastewater Treatment Processes
Resistance to Biological Degradation (Aerobic and Anaerobic)
Trichlorosucrose exhibits a strong resistance to microbial breakdown under both aerobic and anaerobic conditions, which is a key factor in its environmental persistence. nih.govresearchgate.net Studies have shown that the compound is not biodegraded during river bank filtration, a process that relies on aerobic microbial activity. nih.gov Laboratory experiments simulating WWTP conditions confirmed that Trichlorosucrose did not degrade in either aerobic or anaerobic biological reactors. This lack of biological degradation is a primary reason for its passage through treatment facilities and into the environment. researchgate.net While some studies have investigated mineralization in soils and sediments, the process is often slow and incomplete, with no single bacterium isolated that can use Trichlorosucrose as a sole carbon source, suggesting that any breakdown that does occur is likely a cometabolic process. researchgate.net
Compound Names
| Common Name/Code | Chemical Name |
| Trichlorosucrose / E955 | 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside |
| Sucrose | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Acesulfame (B1210027) | 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide |
| Saccharin | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide |
| Cyclamate | N-Cyclohexylsulfamic acid |
| Ozone | O₃ |
| Chlorine | Cl |
| Granular Activated Carbon (GAC) | Carbon |
Resistance to Photolysis and Hydrolysis
Trichlorosucrose, also known as sucralose (B1001), exhibits remarkable stability in aquatic environments, largely resisting degradation by both photolysis (breakdown by light) and hydrolysis (reaction with water). Research has shown that under simulated solar radiation, the photolytic half-life of trichlorosucrose can be more than several years in surface waters. nih.gov Even when subjected to more energetic ultraviolet (UV) radiation, a common method in water treatment, trichlorosucrose degrades very slowly. nih.gov One study reported only a 7.8% degradation of trichlorosucrose after 24 hours of UV light irradiation. researchgate.net
This resistance to photolysis is a key factor in its persistence. Direct photochemical reactions under UV radiation can degrade all sweeteners to some extent, but for trichlorosucrose, the rate is exceptionally slow. nih.gov
In terms of hydrolysis, trichlorosucrose is also highly stable under a wide range of pH conditions typically found in the environment. nih.gov However, at elevated temperatures and in acidic environments, it can hydrolyze over time into its constituent monosaccharides: 1,6-dichloro-1,6-dideoxyfructose (B1229507) (1,6-DCF) and 4-chloro-4-deoxy-galactose (4-CG). researchgate.net Despite this, under normal environmental conditions, hydrolysis is not a significant degradation pathway for trichlorosucrose.
The combination of high resistance to both photolysis and hydrolysis contributes significantly to the widespread presence and accumulation of trichlorosucrose in various water bodies. nih.gov
Resistance to Ozonation and Chlorination
Trichlorosucrose demonstrates significant resistance to conventional water treatment processes such as ozonation and chlorination. researchgate.netacs.org Studies have shown that free chlorine, at concentrations typically used in wastewater treatment plants (WWTPs), is largely ineffective at degrading trichlorosucrose. researchgate.netnih.gov For instance, at a free chlorine concentration of 0.1 mM, only 1.5% of trichlorosucrose degraded over 96 hours. researchgate.net
Ozonation, another common disinfection and oxidation method, also results in only partial and slow degradation of trichlorosucrose. researchgate.netresearchgate.net While some studies indicate that ozonation can lead to a reduction in trichlorosucrose concentrations, the process is often incomplete under typical operational conditions. researchgate.netsci-hub.se The rate of degradation is influenced by factors such as ozone dose, pH, and contact time. researchgate.netsci-hub.se For example, one study estimated the rate constant for trichlorosucrose ozonation to be approximately 4.5 ± 1 × 10−3 M−1 s−1 at a pH of 7.2. researchgate.net It has been noted that advanced oxidation processes that generate highly reactive hydroxyl radicals are more effective in transforming trichlorosucrose in water. nih.gov
The persistence of trichlorosucrose through these standard treatment processes means that it is consistently present in the effluents of WWTPs, leading to its discharge into environmental water sources. researchgate.netacs.org
Comparison with Other Persistent Emerging Contaminants (e.g., Per- and Polyfluoroalkyl Substances - PFAS)
Trichlorosucrose shares a key characteristic with per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals": high persistence in the environment. researchgate.netewg.org Both trichlorosucrose and PFAS are resistant to degradation under natural environmental conditions and during conventional water treatment processes. researchgate.netewg.org
Structurally, PFAS are characterized by extremely strong carbon-fluorine bonds, which are responsible for their resistance to breakdown. ewg.org While trichlorosucrose is a chlorinated carbohydrate, its chlorinated structure also imparts a high degree of stability. researchgate.net
Studies have found a direct and linear relationship between the concentrations of ∑PFAS and trichlorosucrose in surface water samples, suggesting that their presence is linked to wastewater discharges. elsevierpure.com This correlation highlights that unplanned wastewater reuse can be a significant source for both types of contaminants in drinking water supplies. elsevierpure.com Because of its stability, trichlorosucrose has been used as a surrogate chemical to predict the levels of PFAS in water systems impacted by wastewater. researchgate.netelsevierpure.com
However, there are differences in their environmental behavior. For instance, the mobility of PFAS can vary depending on the length of their carbon chain, with short-chain PFAS being more mobile in some cases. ewg.org In contrast, trichlorosucrose is highly soluble in water and does not adsorb extensively to organic solids. acs.org
Environmental Factors Influencing Persistence (e.g., Temperature)
While generally persistent, the degradation of trichlorosucrose can be influenced by certain environmental factors, most notably temperature. Thermal degradation of trichlorosucrose has been observed at elevated temperatures. nih.gov Studies using differential scanning calorimetry and thermogravimetric analysis have shown that decomposition of trichlorosucrose begins at around 125°C. nih.gov
Even at milder temperatures, when in solution, trichlorosucrose can undergo hydrolysis, particularly in acidic conditions, to form chlorinated byproducts. researchgate.netnih.gov The rate of DBP (disinfection byproduct) formation from the reaction of trichlorosucrose intermediates with chlorine has been shown to increase with rising temperature. sci-hub.se
The stability of trichlorosucrose at a range of temperatures and pH levels typical of most environments is a primary reason for its persistence. nih.gov However, the potential for increased degradation and the formation of byproducts at higher temperatures is an important consideration in specific environmental or treatment scenarios.
Trichlorosucrose as an Anthropogenic Tracer
The unique properties of trichlorosucrose, particularly its high consumption, resistance to degradation, and specificity to human activities, make it an excellent tracer for anthropogenic (human-caused) pollution. researchgate.netmdpi.comnih.gov
Tracking Wastewater Influence in Aquatic Systems
Trichlorosucrose is widely used to track the influence of wastewater in various aquatic systems, including rivers, lakes, groundwater, and estuaries. researchgate.netmdpi.comwiley.com Its consistent presence in wastewater effluents and its persistence in the environment allow scientists to monitor the extent and distribution of sewage contamination. acs.orgresearchgate.net
Concentrations of trichlorosucrose have been detected in a range of water bodies. For example, studies have reported concentrations of up to 2,900 ng/L in U.S. source waters impacted by wastewater and up to 3,180 ng/L in estuarine environments. acs.orgnih.gov The presence of trichlorosucrose in groundwater is a clear indicator of infiltration from leaky sewer systems or septic tanks. mdpi.com
The use of trichlorosucrose as a tracer is supported by its conservative behavior in many aquatic systems, meaning it moves with the water without significant loss, allowing for the mapping of wastewater plumes and the assessment of dilution and dispersion processes. nih.gov
Table 1: Reported Concentrations of Trichlorosucrose in Various Aquatic Environments
| Environment | Concentration Range (ng/L) | Reference |
|---|---|---|
| U.S. Drinking Water Source Waters | 47 - 2900 | acs.org |
| U.S. Finished Drinking Water | 49 - 2400 | acs.org |
| U.S. Distribution System Water | 48 - 2400 | acs.org |
| Narragansett Bay (Estuary) | 18 - 3180 | nih.gov |
| Urban Groundwater (Mexico) | Below Quantification Limit - 2900 | mdpi.com |
| WWTP Effluents (Arizona, U.S.) | Average 2800 | researchgate.net |
| Surface Waters (Arizona, U.S.) | Up to 300 | researchgate.net |
Indicators of Recent and Historical Sewage Contamination
The persistence of trichlorosucrose allows it to serve as an indicator of not only recent but also older or more integrated sewage pollution in aquatic environments. researchgate.net In contrast, less stable compounds like caffeine (B1668208) may indicate more recent contamination events. maryland.gov
By analyzing the ratios of different artificial sweeteners, researchers can gain insights into the age and source of wastewater. For instance, acesulfame and trichlorosucrose are often used as markers for older sewage pollution due to their high persistence. researchgate.net The consistent detection of trichlorosucrose over time in a particular water body suggests a continuous input of wastewater. wiley.com This makes it a reliable tool for long-term monitoring and for understanding the historical impact of sewage on water quality. nih.gov
Environmental Impact and Ecotoxicological Implications of Trichlorosucrose
Effects on Aquatic Microbial Communities
Trichlorosucrose has been shown to modulate the activity and composition of microbial communities that form the foundation of aquatic food webs.
Modulation of Microbial Activity in Diverse Aquatic Environments
Studies have revealed that Trichlorosucrose can significantly alter microbial activity in various aquatic settings. In both freshwater and estuarine marsh soils, the presence of Trichlorosucrose has been linked to notable changes in microbial respiration and concentration. nih.gov The response of these microbial communities appears to be dependent on the specific environment. For instance, research conducted in Marineland, Florida, demonstrated contrasting effects of Trichlorosucrose on cyanobacteria in freshwater versus brackish water. ufl.edumodernsciences.org While freshwater cyanobacteria populations increased with exposure, their brackish water counterparts experienced an initial spike followed by a sharp decline. ufl.eduremediation-technology.commodernsciences.org This suggests that the impact of Trichlorosucrose on microbial activity is not uniform and can be influenced by the surrounding environmental conditions.
Impact on Specific Microbial Groups (e.g., Cyanobacteria, Diatoms)
The effects of Trichlorosucrose are particularly evident in its impact on key microbial groups like cyanobacteria and diatoms, which are crucial for primary production in aquatic ecosystems. modernsciences.orgsciencedaily.com
Cyanobacteria: In freshwater environments, exposure to Trichlorosucrose has been observed to increase the concentration of cyanobacteria. ufl.edunih.gov One hypothesis is that these microorganisms may mistake Trichlorosucrose for a usable sugar nutrient. ufl.edufuturity.orgnewsbytesapp.com Conversely, in brackish water, while there is an initial increase in cyanobacteria, it is followed by a rapid crash in population. ufl.edufuturity.org This differential response highlights the potential for Trichlorosucrose to disrupt the natural balance of microbial communities. modernsciences.org
Diatoms: Diatoms, which play a vital role in marine food chains, have shown a general decline in population when exposed to Trichlorosucrose in both freshwater and brackish water environments. ufl.edufuturity.orgmodernsciences.org The negative correlation between Trichlorosucrose concentration and diatom abundance is particularly pronounced in freshwater settings. ufl.edunih.gov This reduction in diatom populations could have cascading effects on the entire food web. newsbytesapp.com
Table 1: Effects of Trichlorosucrose on Aquatic Microbial Groups
| Microbial Group | Environment | Observed Effect | Potential Implication |
|---|---|---|---|
| Cyanobacteria | Freshwater | Increased concentration ufl.edunih.gov | Potential misinterpretation as a nutrient ufl.edufuturity.orgnewsbytesapp.com |
| Brackish Water | Initial spike followed by a sharp decline ufl.edufuturity.org | Disruption of microbial community balance modernsciences.org | |
| Diatoms | Freshwater & Brackish Water | Decreased population ufl.edufuturity.orgmodernsciences.org | Negative impact on the base of the food web newsbytesapp.com |
Proposed Mechanisms of Microbial Interaction (e.g., Enzyme Inhibition in Environmental Bacteria)
The exact mechanisms through which Trichlorosucrose interacts with microbial communities are still under investigation. One proposed mechanism involves the inhibition of enzymes in environmental bacteria. nilu.com Given its structural similarity to sucrose (B13894), Trichlorosucrose may interfere with metabolic pathways that rely on sugar transport and processing. While some research suggests that many microorganisms cannot easily break down the stable Trichlorosucrose molecule, other studies indicate that some aquatic plants, like Lemna minor (duckweed), may be able to take up and metabolize it as a carbon source, leading to increased growth and photosynthetic capacity. ufl.edufuturity.orgnih.govresearchgate.net This suggests a complex interaction where Trichlorosucrose may be perceived as a nutrient by some organisms while being toxic or inhibitory to others. The co-existence of bacteria and protozoa in aquatic environments has led to the evolution of various defense mechanisms in bacteria, and the introduction of a persistent compound like Trichlorosucrose could further influence these complex microbial interactions. frontiersin.org
Ecotoxicological Endpoints in Non-Mammalian Aquatic Organisms
Beyond its effects on microbial life, Trichlorosucrose has demonstrated ecotoxicological effects on larger aquatic organisms, particularly invertebrates.
Neurobehavioral and Cardiotoxic Effects in Aquatic Invertebrates (e.g., Daphnia magna)
Research on the freshwater crustacean Daphnia magna has revealed that Trichlorosucrose can induce both neurobehavioral and cardiotoxic effects. researchgate.netdiva-portal.org Studies have shown that exposure to Trichlorosucrose can alter swimming behavior, including changes in swimming height and speed. researchgate.netnih.gov Furthermore, dose-dependent increases in acetylcholinesterase (AChE) activity, an enzyme crucial for nerve function, have been observed, along with inhibitory effects on heart rate. researchgate.netdiva-portal.org These findings suggest a potential neurotoxic mode of action for Trichlorosucrose, even at environmentally relevant concentrations. diva-portal.org While some studies using standard toxicity tests have not found acute lethal effects, these non-standard endpoint assessments point to subtle but significant physiological and behavioral alterations. nih.govresearchgate.netnih.gov
**Table 2: Observed Ecotoxicological Effects of Trichlorosucrose on *Daphnia magna***
| Endpoint | Observed Effect | Reference |
|---|---|---|
| Swimming Behavior | Altered swimming height and increased swimming speed | researchgate.netnih.gov |
| Acetylcholinesterase (AChE) Activity | Dose-dependent increases | researchgate.netdiva-portal.org |
| Heart Rate | Inhibitory effects | researchgate.netdiva-portal.org |
Alterations in Ecosystem Dynamics due to Persistent Contaminants
The persistence of Trichlorosucrose in aquatic environments, coupled with its observed biological effects, raises concerns about its potential to alter ecosystem dynamics. modernsciences.orgnih.gov As a stable and highly water-soluble compound, it can be transported over long distances and accumulate in various water bodies. researchgate.netnih.gov The disruption of microbial communities, which are fundamental to nutrient cycling and energy flow, can have far-reaching consequences for the entire ecosystem. modernsciences.orgresearchgate.net For example, a decline in diatom populations could reduce the food source for higher trophic levels, while a proliferation of certain cyanobacteria could lead to harmful algal blooms. newsbytesapp.com The behavioral changes observed in invertebrates like Daphnia magna could also impact their survival and reproductive success, further affecting the food web. researchgate.netnih.gov The long-term presence of Trichlorosucrose as a persistent contaminant, therefore, poses a risk of subtle yet significant shifts in the structure and function of aquatic ecosystems. ufl.edumodernsciences.org
Formation of Environmentally Relevant Transformation Products of Trichlorosucrose
Trichlorosucrose, also known as sucralose (B1001) (E955), is a synthetic organochlorine compound prized for its intense sweetness and caloric-free properties. nih.govnih.gov Its chemical structure, derived from the selective chlorination of sucrose, renders it highly stable and resistant to metabolic breakdown in the human body. nih.govosti.gov This stability, however, contributes to its persistence in the environment after being excreted and entering wastewater systems. nih.govremediation-technology.com While traditionally considered inert, research indicates that Trichlorosucrose can undergo transformation under various environmental conditions, leading to the formation of new compounds with potential ecotoxicological significance. nih.govnih.gov These transformation pathways primarily include degradation by light (photolysis), heat (thermolysis), and reactions during water disinfection processes. nih.govfrontiersin.org
Photolytic Degradation Products (e.g., De-chlorinated Molecules)
The degradation of Trichlorosucrose can be initiated by ultraviolet (UV) radiation, a process known as photolysis. nih.gov Studies have shown that UV treatment can lead to the breakdown of the Trichlorosucrose molecule. frontiersin.org The process involves the formation of a photoactive compound with maximum absorbance at approximately 270 nm. nih.gov The extent of degradation is dependent on factors such as the intensity of the UV source and the duration of exposure. nih.gov
While photolysis does not always lead to complete mineralization, it can alter the parent compound into various transformation products. researchgate.net One of the key reactions during photolysis is dechlorination, where chlorine atoms are cleaved from the carbon skeleton of the Trichlorosucrose molecule. researchgate.netscielo.br This process can also involve dehydration and the cleavage of the glycosidic bond that links the two sugar-like rings. researchgate.net Although UV radiation alone in some wastewater treatment scenarios showed limited effectiveness in degrading Trichlorosucrose (only 2% degradation), its combination with other processes like chlorination can enhance degradation to 22%. frontiersin.org The photolytic process is complex, and the resulting mixture of de-chlorinated and other degradation products requires further investigation to fully characterize their environmental fate and impact. researchgate.netresearchgate.net
Byproducts from Thermal Degradation (e.g., Chlorofurans, Chlorofurons)
Contrary to early assumptions of its high thermal stability, evidence shows that Trichlorosucrose decomposes at temperatures commonly reached during cooking and baking (above 120°C or 248°F). nih.govbund.de This thermal degradation leads to the generation of a variety of potentially hazardous chlorinated compounds. nih.govresearchgate.net The process involves dechlorination, releasing hydrogen chloride, and the subsequent breakdown and rearrangement of the carbohydrate structure. scielo.br
Studies have identified several classes of byproducts from the heating of Trichlorosucrose:
Chlorinated Furan (B31954) Derivatives : When heated, Trichlorosucrose can form chlorinated furan-3-ones and other furan-related products. researchgate.netnih.govnih.gov One study identified a chlorinated furan derivative with a mass-to-charge ratio (m/z) of 162 in the gaseous phase of thermal decomposition experiments. nih.gov
Chlorinated Dicarbonyl Compounds : These compounds have been identified when Trichlorosucrose is heated, arising from the breakdown of both the chlorogalactosyl and dichlorofructosyl parts of the molecule. nih.govnih.gov A chlorinated 1,2-dicarbonyl compound was qualitatively detected in baked cookies containing Trichlorosucrose. nih.govnih.gov
Chloropropanols : In the presence of glycerol (B35011) (a common food ingredient), the pyrolysis of Trichlorosucrose at high temperatures (250°C) can generate significant amounts of chloropropanols, such as 3-monochloropropanediol (3-MCPD), 1,2-dichloropropanol (1,2-DCP), and 1,3-dichloropropanol (1,3-DCP). bund.deresearchgate.net These compounds represented a substantial portion (15%) of the total chromatographic peak area in one study. researchgate.net
Polychlorinated Aromatic Hydrocarbons (PCAHs) : Research has confirmed the formation of PCAHs, including polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), when Trichlorosucrose is heated, particularly at temperatures above 120°C. nih.govbund.deresearchgate.net The German Federal Institute for Risk Assessment (BfR) has noted that heating may lead to the formation of these potentially health-damaging compounds. bund.de
The decomposition begins at around 119-125°C, with significant degradation and the release of hydrogen chloride. nih.govscielo.br This indicates that even under relatively mild heating conditions, such as preparing hot beverages, the formation of hazardous chlorinated byproducts can occur. nih.govresearchgate.net
Disinfection By-products (DBPs) from Water Treatment Processes
Trichlorosucrose is highly persistent during conventional wastewater treatment, including biological treatment and chlorination, and is frequently detected in treatment plant effluents and surface waters. remediation-technology.comsci-hub.seresearchgate.net While advanced treatments like ozonation can partially degrade Trichlorosucrose, the process is often incomplete. sci-hub.senih.gov The remaining transformation intermediates can then react with disinfectants like chlorine to form various disinfection by-products (DBPs). sci-hub.se
Laboratory studies simulating drinking water treatment processes have demonstrated that the interaction between Trichlorosucrose (and its ozonation byproducts) and chlorine can generate known DBPs. sci-hub.se The formation and yield of these DBPs are influenced by factors such as chlorine dosage, contact time, temperature, and pH. sci-hub.se The presence of ammonia (B1221849) can further facilitate the production of nitrogenous DBPs. sci-hub.se While some disinfection processes show minimal degradation of the parent Trichlorosucrose molecule (e.g., only 7% with chlorination alone), the transformation that does occur can lead to the formation of these new, potentially more toxic, compounds. frontiersin.org
| Disinfection By-product (DBP) | Maximum Formation Potential (μg/mg SUC) | Conditions |
| Trichloromethane (TCM) | 0.016 | 7-day potential formation |
| Dichloroacetic acid (DCAA) | 0.51 | 7-day potential formation |
| Trichloroacetic acid (TCAA) | 23.34 | 7-day potential formation |
| Dichloroacetonitrile (DCAN) | 0.78 | In the presence of ammonia nitrogen |
| Data sourced from laboratory simulation experiments of ozonation followed by chlorination. sci-hub.se |
Molecular Interaction Mechanisms and Biotransformation in Non Human Systems
Interaction with Protein Structures
The interaction of Trichlorosucrose with protein structures is a key area of investigation, as it determines the compound's behavior in biological systems. Unlike its natural counterpart, sucrose (B13894), which is known to stabilize protein structures, Trichlorosucrose exhibits different interactive properties. nih.govresearchgate.netnih.govsigmaaldrich.com
Studies have indicated that Trichlorosucrose can act as a destabilizer of the native conformations of proteins. nih.govsigmaaldrich.com Research on whey protein isolate, for instance, has shown that Trichlorosucrose can induce changes in the protein's secondary structure, leading to an increase in the aperiodic, or random coil, structure. nih.gov This suggests that the presence of Trichlorosucrose can disrupt the finely tuned balance of forces that maintain a protein's natural, functional shape. Further investigations have revealed that Trichlorosucrose can decrease the thermal stability of proteins like whey protein isolate, acting as a structural destabilizer during the process of thermal unfolding. nih.govresearchgate.net
The effect of Trichlorosucrose on protein stability appears to be dependent on its concentration. At moderate concentrations (below 0.2 M) and at room temperature, Trichlorosucrose does not seem to significantly disturb the native state of proteins. nih.govsigmaaldrich.comresearchgate.netresearchgate.net However, as the concentration of Trichlorosucrose increases, or under conditions of thermal stress, its interactions with proteins change, leading to a reduction in the stability of the native protein state. nih.govsigmaaldrich.comresearchgate.netresearchgate.net This concentration-dependent behavior highlights the complexity of its interactions within a biological milieu.
The structural differences between Trichlorosucrose and sucrose, namely the substitution of three hydroxyl groups with chlorine atoms, lead to altered physicochemical properties, including polarity and hydrophobicity. researchgate.net The chlorination of the sucrose molecule to create Trichlorosucrose enhances its hydrophobicity. nih.govresearchgate.net This increased hydrophobicity is thought to be a key factor in its distinct interactions with proteins.
Unlike sucrose, which is preferentially excluded from the protein-water interface, the enhanced hydrophobicity of Trichlorosucrose reduces this exclusion. nih.govresearchgate.net This allows for weak interactions between Trichlorosucrose and hydrophobic pockets on the surface of proteins. nih.govresearchgate.netresearchgate.net These hydrophobic interactions are a proposed mechanism for the observed differences in the bio-preservative properties of Trichlorosucrose compared to sucrose. nih.govresearchgate.net Molecular modeling and isothermal titration calorimetry (ITC) measurements have supported the existence of these weak interactions with hydrophobic protein surfaces. nih.govresearchgate.net
Glycation is a non-enzymatic reaction between sugars and proteins that can lead to the formation of advanced glycation end products (AGEs), which are implicated in various disease processes. researchgate.net In vitro studies using model proteins such as bovine serum albumin (BSA) have been conducted to investigate the potential for Trichlorosucrose to participate in glycation reactions. researchgate.netnih.gov
Research has shown that, like sugars, artificial sweeteners including Trichlorosucrose contain reactive groups that can interact with the amino groups of proteins, potentially leading to glycation. researchgate.net One study demonstrated that incubating plasma proteins like bovine serum albumin, human serum albumin, and immunoglobulin G with a sucralose-based sweetener resulted in a glycation reaction. researchgate.net However, other research comparing different artificial sweeteners found that in an in vitro glycation system with BSA and glucose, sucralose (B1001), along with other sweeteners, showed some potential to inhibit the formation of total AGEs and carbonyl content. researchgate.net Further studies have explored the formation of AGEs and their reactive intermediates in both endogenous and exogenous models, with one study indicating that in an exogenous model, sucralose treatment resulted in higher levels of glyoxal (B1671930) and fructosamine (B8680336) compared to xylitol (B92547) and sorbitol, but lower levels of protein-bound fluorescent AGEs, Nε-carboxymethyllysine (CML), and Nε-carboxyethyllysine (CEL). nih.gov
Non-Mammalian Biotransformation Pathways and Metabolite Identification
Contrary to early studies suggesting that Trichlorosucrose is not metabolized and is excreted unchanged, more recent research has identified biotransformation pathways and metabolites in animal models. researchgate.netnih.gov
Studies conducted in rats have identified at least two acetylated metabolites of Trichlorosucrose in both urine and feces. nih.goveurekalert.org These metabolites are formed through the acetylation of Trichlorosucrose, making them more lipophilic (fat-soluble) than the parent compound. nih.goveurekalert.org The identification of these acetylated forms contradicts the initial understanding that ingested Trichlorosucrose is not broken down in the body. researchgate.netnih.goveurekalert.org
One of the more abundant of these metabolites has been identified as sucralose-6-acetate. tandfonline.com This metabolite was found in the feces of rats at levels up to 10% relative to sucralose, suggesting that acetylation of sucralose occurs in the intestines. tandfonline.com These acetylated metabolites were detectable in the urine of rats for up to 11 days after the administration of Trichlorosucrose was stopped, which was six days longer than the parent compound itself could be detected. nih.goveurekalert.org This persistence suggests that these fat-soluble metabolites may have a longer residence time in the body. eurekalert.org Furthermore, Trichlorosucrose itself has been found to accumulate in the adipose (fatty) tissues of rats and was still present two weeks after dosing had ceased. nih.goveurekalert.orgtandfonline.com
Environmental Biotransformation Pathways (e.g., Dechlorination)
Trichlorosucrose, commonly known as sucralose, is notable for its high stability and resistance to degradation under typical environmental conditions. Its structure, a chlorinated carbohydrate, makes it a recalcitrant molecule in conventional wastewater treatment processes. researchgate.netepa.govfrontiersin.org Studies have consistently shown that sucralose passes through municipal wastewater treatment plants (WWTPs) largely unaltered, with minimal removal through aerobic or anaerobic biological treatment. researchgate.netmdpi.com Consequently, it is frequently detected in WWTP effluents and has become a widespread contaminant in surface waters, groundwaters, and even drinking water systems, where it serves as a reliable tracer for anthropogenic influence. epa.govacs.orgusgs.gov
While highly resistant to biodegradation, sucralose is not entirely inert. mdpi.comnih.gov Under specific conditions, it can undergo transformation. Advanced oxidation processes, such as ozonation, can degrade sucralose, although this is not a standard process in most WWTPs. researchgate.net In soil, the degradation half-life of sucralose can vary widely, from 8 to 124 days, depending on the specific microbial and environmental conditions. nih.gov
The biotransformation pathways, when they do occur, can involve dechlorination. Research has identified potential degradation pathways that include:
Complete dechlorination and hydroxylation , followed by oxidation and ring-cleavage reactions that result in carbonyl compounds and carboxylic acids.
Dehydration and loss of a hydroxyl group , followed by chlorine substitution and subsequent cleavage of the double bond.
The table below summarizes the observed degradation of sucralose under various conditions.
| Condition/Process | Degradation Efficiency/Half-Life | Source(s) |
| Aerobic/Anaerobic Biological Reactors (WWTP) | Insignificant degradation after 42-62 days | researchgate.net |
| Free Chlorine (Typical WWTP conditions) | Slow oxidation | researchgate.net |
| UV Radiation (Prolonged) | Not significant | researchgate.net |
| UV/Chlorination Process | ~22% degradation | frontiersin.org |
| Soil Incubation | Half-life of 8 to 124 days | nih.gov |
This table is interactive. Click on the headers to sort the data.
Interactions with Non-Human Biological Receptors
Beyond its environmental fate, sucralose interacts with specific biological receptors in non-human systems, particularly taste receptors that are not confined to the oral cavity.
Binding to Sweet Taste Receptors in Enteroendocrine Cells (Animal Models)
In animal models, it has been established that the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G protein-coupled receptors, is expressed in the gastrointestinal tract, specifically on enteroendocrine cells. nih.gov Sucralose acts as a ligand for these receptors. nih.gov
The binding of sucralose to T1R2/T1R3 receptors on enteroendocrine cells, such as L-cells, initiates a signaling cascade that stimulates the secretion of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1). nih.govdiabetesjournals.org Studies using mouse enteroendocrine cell lines (e.g., GLUTag, STC-1) have demonstrated that sucralose stimulation leads to the release of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). nih.gov This response is mediated through the taste-signaling G protein, α-gustducin. In mice lacking α-gustducin, the GLP-1 secretion in response to glucose is significantly impaired. nih.gov Furthermore, research on the human L-cell line NCI-H716 confirms that sucralose stimulates GLP-1 release, an effect that can be blocked by sweet receptor antagonists. nih.gov
Influence on Non-Human Pancreatic Cell Responses
The T1R2/T1R3 sweet taste receptor is also functionally expressed in pancreatic β-cells in animal models. nih.govresearchgate.net The mouse insulinoma β-cell line, MIN6, has been a key model for elucidating the influence of sucralose on pancreatic function. nih.govresearchgate.net
Activation of these receptors by sucralose triggers a unique dual-messenger signaling system within the pancreatic β-cells. nih.gov Research findings indicate that sucralose binding leads to:
An immediate and sustained increase in intracellular calcium concentration ([Ca²⁺]c). This response is inhibited by gurmarin, a known antagonist of the rodent sweet taste receptor. nih.gov
An elevation of cyclic AMP (cAMP) levels. This suggests the involvement of a Gs protein in the signaling pathway. nih.govresearchgate.net
This dual activation of both calcium and cAMP signaling pathways significantly potentiates glucose-induced insulin (B600854) secretion. nih.govresearchgate.net Studies on MIN6 cells show that sucralose stimulation enhances insulin release, an effect that is more pronounced in the presence of high glucose concentrations. nih.gov Downstream of these initial signals, sucralose has also been shown to activate the ERK1/2 signaling pathway, which is involved in the regulation of insulin secretion. nih.govnews-medical.net
The following table summarizes the key molecular responses observed in MIN6 pancreatic β-cells upon stimulation with sucralose.
| Cellular Response | Observation | Implicated Pathway | Source(s) |
| Insulin Secretion | Stimulated, especially in the presence of glucose | T1R2/T1R3 Receptor Activation | nih.gov |
| Intracellular Calcium ([Ca²⁺]c) | Immediate and sustained elevation | G-protein coupled signaling (not Gq) | nih.govresearchgate.net |
| Cyclic AMP ([cAMP]c) | Increased concentration | Gs protein activation | nih.govresearchgate.net |
| ERK1/2 Pathway | Activation/Phosphorylation | Downstream of Ca²⁺/cAMP | nih.govnews-medical.net |
This table is interactive. Click on the headers to sort the data.
Compound Names
| Common Name/Identifier | Chemical Name |
| Sucralose / E955 | 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside |
| Trichlorosucrose | 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside |
| GLP-1 | Glucagon-like peptide-1 |
| GIP | Glucose-dependent insulinotropic polypeptide |
| cAMP | Cyclic adenosine (B11128) monophosphate |
| ERK1/2 | Extracellular signal-regulated kinases 1 and 2 |
| Gurmarin | Taste-modifying peptide |
Future Research Directions in Trichlorosucrose Chemistry and Environmental Science
Development of Novel, Cost-Effective, and Rapid Analytical Methods
The accurate and efficient detection of Trichlorosucrose in diverse and complex matrices is fundamental to understanding its environmental distribution and potential impacts. While current methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are effective, there is a pressing need for analytical techniques that are more accessible, faster, and less expensive. researchgate.netresearchgate.net
Future research in this area should prioritize:
Miniaturized and portable sensors: The development of electrochemical or optical biosensors could enable real-time, on-site monitoring of Trichlorosucrose in water sources, eliminating the need for sample transportation and extensive laboratory work.
Advanced spectrophotometric and electrochemical methods: While often used as complementary techniques, further development of standalone spectrophotometric and electrochemical methods could offer cheaper alternatives to chromatography for routine analysis. researchgate.net
High-throughput screening methods: The creation of rapid screening assays would allow for the analysis of a large number of samples quickly, which is crucial for large-scale environmental monitoring programs.
Simplified sample preparation techniques: Research into novel extraction and clean-up procedures, such as dispersive solid-phase extraction with magnetic nanoparticles, can reduce analysis time and the use of hazardous solvents. unl.edu
| Analytical Method | Principle | Advantages | Future Research Focus |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) | Separation based on ion-exchange followed by electrochemical detection. | High sensitivity and selectivity without extensive sample preparation. researchgate.net | Integration with portable systems for field analysis. |
| UV Spectrophotometry with Photodegradation | Measurement of UV absorbance of the photodegraded product. researchgate.net | Simple, time-efficient, and cost-effective. researchgate.net | Improving sensitivity and applicability to complex environmental samples. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. researchgate.net | High specificity and ability to identify unknown degradation products. researchgate.net | Development of faster derivatization methods and more robust instrumentation. |
Comprehensive Elucidation of Environmental Degradation Pathways and Kinetics
Trichlorosucrose is known for its stability and resistance to biodegradation in conventional wastewater treatment plants. epa.govresearchgate.net This persistence leads to its accumulation in surface waters and groundwater. nih.gov A thorough understanding of its degradation pathways and the kinetics of these processes under various environmental conditions is critical for predicting its long-term fate.
Key research areas include:
Photodegradation studies: Investigating the role of sunlight in breaking down Trichlorosucrose in natural waters, including the identification of photoproducts and their potential toxicity.
Microbial degradation: While largely resistant, some microorganisms may have the capacity to degrade Trichlorosucrose. wikipedia.org Research should focus on identifying these microbes and the enzymatic pathways involved.
Advanced Oxidation Processes (AOPs): Studying the degradation kinetics and byproducts of Trichlorosucrose when subjected to AOPs like ozonation and UV/persulfate treatment, which show promise for its removal. nih.gov
Thermal degradation: Further investigation into the thermal decomposition of Trichlorosucrose is needed, particularly in the context of food processing and waste incineration, to understand the formation of potentially harmful chlorinated byproducts. researchgate.netnih.gov
| Degradation Process | Key Findings | Future Research Directions |
| Biological Degradation | Limited degradation in aerobic and anaerobic conditions in wastewater treatment plants. epa.govresearchgate.net | Isolation and characterization of microbial strains capable of metabolizing Trichlorosucrose. |
| Chemical Oxidation (Ozonation, Chlorination) | Slow oxidation with limited effectiveness under typical wastewater treatment conditions. epa.gov | Optimization of AOPs for complete mineralization of Trichlorosucrose and its byproducts. nih.gov |
| Photolysis (UV Radiation) | Insignificant degradation with prolonged exposure to UV radiation alone. epa.gov | Investigating the synergistic effects of UV with catalysts (photocatalysis) for enhanced degradation. |
| Thermal Degradation | Decomposes at high temperatures, potentially forming chlorinated byproducts. researchgate.netnih.gov | Elucidating the mechanisms of thermal degradation and identifying all resulting compounds. researchgate.netnih.gov |
Investigation of Long-Term Ecotoxicological Effects on Diverse Aquatic and Terrestrial Ecosystems
The continuous release and accumulation of Trichlorosucrose in the environment raise concerns about its potential long-term effects on various organisms. nih.gov While acute toxicity appears to be low, the consequences of chronic, low-level exposure are not well understood. nih.govnih.gov
Future ecotoxicological research should encompass:
Multi-generational studies: Assessing the impact of chronic Trichlorosucrose exposure on the reproduction, growth, and development of a wide range of aquatic organisms, including fish, invertebrates, and algae.
Ecosystem-level studies: Moving beyond single-species laboratory tests to investigate the effects of Trichlorosucrose on complex aquatic and terrestrial food webs and ecosystem functions.
Impact on microbial communities: Examining how Trichlorosucrose affects the structure and function of microbial communities in soil and aquatic sediments, which are crucial for nutrient cycling.
Synergistic effects: Investigating the combined toxicological effects of Trichlorosucrose with other common environmental contaminants.
Interestingly, some research has shown that the aquatic plant Lemna minor can take up and metabolize sucralose (B1001), leading to increased growth and photosynthetic capacity at environmentally relevant concentrations. nih.gov This highlights the complexity of its ecotoxicological profile and the need for further research into its interactions with various species. nih.gov
Exploration of Advanced Remediation and Removal Technologies for Aquatic Systems
Given the inefficiency of conventional wastewater treatment in removing Trichlorosucrose, there is a critical need to develop and optimize advanced remediation technologies. epa.govresearchgate.net
Promising areas for future research include:
Advanced Oxidation Processes (AOPs): Further development and scaling-up of AOPs, such as ozonation, UV/H₂O₂, and photocatalysis, for the efficient degradation of Trichlorosucrose in water and wastewater. denora.com
Membrane filtration: Investigating the effectiveness of nanofiltration and reverse osmosis for removing Trichlorosucrose from drinking water sources. frtr.gov
Adsorption technologies: Exploring the potential of novel adsorbent materials, beyond activated carbon, for the selective removal of Trichlorosucrose from water. frtr.govitrcweb.org
Bioremediation: Developing bioreactors containing microorganisms specifically adapted to degrade Trichlorosucrose. nih.gov
| Remediation Technology | Mechanism | Potential for Trichlorosucrose Removal | Future Research Needs |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to break down organic pollutants. denora.com | High potential for complete mineralization. nih.gov | Optimization of process parameters and cost-effectiveness for large-scale applications. |
| Membrane Filtration (NF/RO) | Physical separation of contaminants based on size and charge. frtr.gov | Effective for removal from drinking water. frtr.gov | Management of concentrate streams and prevention of membrane fouling. |
| Adsorption | Binding of molecules to the surface of a solid material. frtr.govitrcweb.org | Good potential for removal, but capacity can be limited by other organic matter. nih.gov | Development of highly selective and regenerable adsorbents. |
| Bioactive Filtration | Combination of biological degradation and physical filtration. denora.com | Promising for treating micropollutants in municipal water. denora.com | Acclimatization of biomass and understanding long-term performance. |
Advanced Computational Modeling of Trichlorosucrose Molecular Interactions and Environmental Fate
Computational modeling offers a powerful and cost-effective tool to predict the behavior and fate of Trichlorosucrose in the environment.
Future research should leverage computational chemistry and environmental modeling to:
Predict degradation pathways: Use quantum chemical calculations to elucidate the mechanisms of chemical and photochemical degradation and predict the formation of transformation products.
Model environmental transport: Develop and refine models to simulate the transport and distribution of Trichlorosucrose in river networks, lakes, and groundwater systems.
Assess bioavailability and toxicity: Employ quantitative structure-activity relationship (QSAR) models to predict the potential for bioaccumulation and toxic effects in different organisms.
Simulate molecular interactions: Investigate the interactions of Trichlorosucrose with biological macromolecules, such as enzymes and receptors, to better understand its mode of action at a molecular level.
Synthesis of Novel Trichlorosucrose Derivatives for Specific Research Applications
The synthesis of novel derivatives of Trichlorosucrose can provide valuable tools for research. mdpi.comtjnpr.orgplos.org
Future synthetic chemistry efforts could focus on:
Isotopically labeled standards: The synthesis of stable isotope-labeled Trichlorosucrose (e.g., with ¹³C or ²H) is crucial for use as internal standards in analytical methods, improving the accuracy of quantification in complex matrices.
Fluorescently tagged derivatives: Creating fluorescently labeled Trichlorosucrose would enable researchers to visualize its uptake and distribution within cells and organisms.
Derivatives with altered properties: Synthesizing analogs with modified functional groups could help to elucidate structure-activity relationships related to its environmental persistence and biological effects.
Derivatives for targeted delivery: In a broader chemical context, the synthesis of derivatives could be explored for applications beyond its use as a sweetener, for example, in targeted drug delivery systems, leveraging the sucrose (B13894) backbone for biocompatibility. google.com
By pursuing these future research directions, the scientific community can build a more comprehensive understanding of the environmental chemistry and ecotoxicology of Trichlorosucrose, ultimately informing regulatory decisions and promoting the development of sustainable environmental management strategies.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to confirm the structural integrity of synthesized E955, and how can impurities be quantified?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to verify chlorine substitution patterns in the sucrose backbone . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for quantifying residual solvents or chlorinated byproducts, with a detection limit of ≤0.1% . Mass spectrometry (MS) can validate molecular weight (397.63 g/mol) and fragmentation patterns .
Q. How does E955 interact with sweet taste receptors (T1R2/T1R3), and what assays are suitable for measuring receptor activation?
- Methodological Answer : Employ in vitro cell-based assays using HEK293 cells transfected with human T1R2/T1R3 receptors. Measure intracellular calcium flux via fluorescent dyes (e.g., Fluo-4) upon E955 exposure. Dose-response curves (0.1–10 mM) reveal EC₅₀ values, with E955 showing 320–1000× higher potency than sucrose . Competitive binding assays with labeled ligands (e.g., [³H]-sucralose) can further elucidate receptor affinity .
Q. What experimental conditions are critical for assessing E955’s stability in food matrices or biological systems?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2–8), temperatures (25–100°C), and enzymatic conditions (e.g., simulated gastric fluid). Use LC-MS to monitor hydrolysis products like 4-chloro-4-deoxygalactose (4-CG) and 1,6-dichloro-1,6-dideoxyfructose (1,6-DCF), which form under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies reporting E955’s paradoxical effects on appetite stimulation versus weight management?
- Methodological Answer : Design longitudinal rodent studies with controlled diets (e.g., chow vs. high-fat) and monitor neuropeptide Y (NPY) expression in hypothalamic nuclei via qPCR. Pair this with metabolic cage analyses to measure energy expenditure and feeding behavior. Conflicting data may arise from differences in dosing (e.g., 1–5 mg/kg vs. 50 mg/kg) or interaction with gut microbiota .
Q. What mechanistic models explain E955’s reported interference with enteroendocrine hormone secretion (e.g., GLP-1, CCK)?
- Methodological Answer : Use organoid cultures of human intestinal L-cells to measure hormone secretion via ELISA after E955 exposure (1–100 µM). Compare responses to natural sweeteners (e.g., glucose). Calcium imaging and CRISPR knockouts of T1R3 receptors can isolate receptor-dependent pathways. Co-administration with pea protein (as in ) amplifies CCK/GLP-1 secretion, suggesting synergistic effects .
Q. What analytical challenges arise when detecting E955 metabolites in biological samples, and how can they be addressed?
- Methodological Answer : E955 is excreted largely unmetabolized (>95%), but trace chlorinated metabolites require sensitive detection. Use solid-phase extraction (SPE) followed by ultra-HPLC coupled with tandem MS (UHPLC-MS/MS). Deuterated internal standards (e.g., sucralose-d₆) improve quantification accuracy in plasma/urine matrices .
Q. How can in ovo models (e.g., chick embryos) be optimized to study E955’s embryotoxic or teratogenic potential?
- Methodological Answer : Inject E955 (0.1–10 µg/egg) into the air cell of fertilized chick eggs at Hamburger-Hamilton stage 10. Assess survival, malformations (e.g., neural tube defects), and gene expression (e.g., SHH, BMP4) via in situ hybridization. Include controls for osmolarity and vehicle effects, as commercial formulations often contain co-sweeteners (e.g., acesulfame-K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
